Lipophilicity and Hydrogen-Bonding Capacity Differentiate Ortho-Methylsulfonyl from Unsubstituted Phenyl Baseline
The target compound (CAS 1269151-16-7) shows a computed XLogP3 of 0.7, one hydrogen bond donor, and five hydrogen bond acceptors. When compared with the non-sulfonyl baseline 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5), which has XLogP3 = 1.4, one donor, and three acceptors [1][2], the ortho-methanesulfonyl group lowers lipophilicity by 0.7 log units while increasing hydrogen-bond acceptor capacity by two units, a shift that directly impacts passive permeability and target-engagement promiscuity.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 0.7; HBA = 5; HBD = 1 |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazole-4-carboxylic acid: XLogP3 = 1.4; HBA = 3; HBD = 1 |
| Quantified Difference | ΔXLogP3 = −0.7; ΔHBA = +2 |
| Conditions | PubChem 2025.04.14 release, XLogP3 algorithm |
Why This Matters
For medicinal chemistry programs targeting intracellular enzymes or CNS targets, a 0.7-unit reduction in lipophilicity relative to the unsubstituted phenyl analogue can mitigate phospholipidosis and CYP promiscuity risks, guiding building-block selection at the hit-to-lead stage.
- [1] PubChem CID 50989315: XLogP3-AA = 0.7; HBA = 5; HBD = 1. View Source
- [2] PubChem CID 135436: XLogP3-AA = 1.4; HBA = 3; HBD = 1. View Source
